molecular formula C17H18N2O3S2 B2737383 3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893377-37-2

3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2737383
CAS RN: 893377-37-2
M. Wt: 362.46
InChI Key: RHTHJKKZGRIYAC-UHFFFAOYSA-N
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Description

“3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Scientific Research Applications

Anticancer Activity

The synthesis of thienopyrimidine derivatives, including our compound of interest, has been a focus in medicinal chemistry due to their potential anticancer properties . Specifically, 3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has been evaluated for its effectiveness against human cancer cell lines (HepG-2 and MCF-7). Notably, compounds derived from this structure have demonstrated potent anticancer activity, making them promising candidates for further investigation.

Antiviral Properties

Thienopyrimidine nucleosides, which share structural features with our compound, have been studied as antiviral agents . Their ability to inhibit viral replication makes them valuable in the fight against viral infections. While specific data on our compound’s antiviral activity is scarce, its structural resemblance suggests potential in this area.

Triazole-Ring Pharmacophores

The triazole ring, present in our compound, plays a crucial role in drug design. Triazole-containing compounds exhibit high affinity for biological receptors due to their dipole character and hydrogen bonding capabilities . These pharmacophores are found in medications across various therapeutic classes, including antiplatelet, anticonvulsant, antidepressant, and antiviral drugs.

Hydrazone Derivatives

Our compound contains an azomethine (–NHN=CH–) group, characteristic of hydrazones. Hydrazones exhibit diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects . While more research is needed, exploring the potential of our compound in these areas could yield interesting results.

CNS-Related Effects

Heterocyclic compounds with thiophenes and pyrimidines have demonstrated CNS-related effects, such as CNS depressant and anxiolytic properties . Although direct evidence for our compound’s impact on the central nervous system is limited, its structural features warrant investigation in this context.

Other Pharmacological Activities

Thienopyrimidine derivatives have also been associated with antibacterial, antifungal, and anti-inflammatory effects . While our compound’s specific contributions to these areas remain to be fully elucidated, its unique structure suggests potential in diverse pharmacological applications.

properties

IUPAC Name

3-(2-methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-22-9-8-19-16(21)15-13(7-10-23-15)18-17(19)24-11-14(20)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTHJKKZGRIYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331712
Record name 3-(2-methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

CAS RN

893377-37-2
Record name 3-(2-methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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